molecular formula C23H22F3N5O B4383761 2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE

2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE

Cat. No.: B4383761
M. Wt: 441.4 g/mol
InChI Key: SADNBBHRAJENGH-UHFFFAOYSA-N
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Description

2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE involves multiple steps, typically starting with the preparation of the pyrazole intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE stands out due to its dual pyrazole structure and the presence of both trifluoromethyl and naphthylmethyl groups

Properties

IUPAC Name

2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O/c1-15(13-31-16(2)12-20(28-31)23(24,25)26)22(32)27-21-10-11-30(29-21)14-18-8-5-7-17-6-3-4-9-19(17)18/h3-12,15H,13-14H2,1-2H3,(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADNBBHRAJENGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE
Reactant of Route 3
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE
Reactant of Route 4
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE
Reactant of Route 5
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE
Reactant of Route 6
2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE

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